
(2E)-5-butyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-5-butyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-4-one is a synthetic organic compound characterized by its unique thiazolidinone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-butyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-4-one typically involves a multi-step process. One common method starts with the condensation of a butyl-substituted thioamide with a phenyl isocyanate to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. The process would also involve rigorous purification steps to ensure the compound’s purity and consistency for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-5-butyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of (2E)-5-butyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone core can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenylimino and phenylsulfonyl groups can enhance binding affinity and specificity, leading to modulation of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-5-butyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-2-one
- (2E)-5-butyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-one
Uniqueness
Compared to similar compounds, (2E)-5-butyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-4-one stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the phenylimino and phenylsulfonyl groups can significantly affect the compound’s interaction with molecular targets, making it a unique candidate for various applications .
Propriétés
Formule moléculaire |
C19H20N2O3S2 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
3-(benzenesulfonyl)-5-butyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H20N2O3S2/c1-2-3-14-17-18(22)21(26(23,24)16-12-8-5-9-13-16)19(25-17)20-15-10-6-4-7-11-15/h4-13,17H,2-3,14H2,1H3 |
Clé InChI |
IWYLPXNBDRALDH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C(=O)N(C(=NC2=CC=CC=C2)S1)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[benzyl(methyl)amino]-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11651249.png)
![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651254.png)
![(4E)-4-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11651261.png)
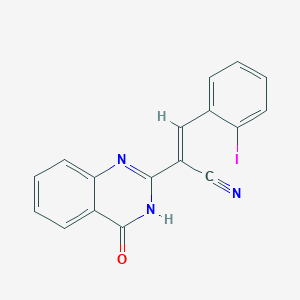
![Methyl 4-[(4Z)-4-{[4-(dimethylamino)phenyl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoate](/img/structure/B11651266.png)
![(5E)-3-Ethyl-5-({2-[2-(4-methylphenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11651267.png)
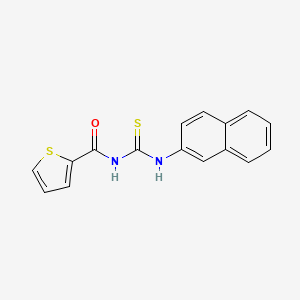
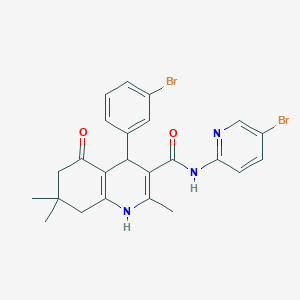
![N-[4-({(E)-amino[(6-ethoxy-4-methylquinazolin-2-yl)amino]methylidene}sulfamoyl)phenyl]acetamide](/img/structure/B11651293.png)
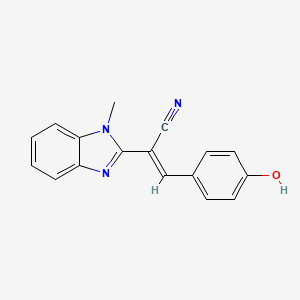
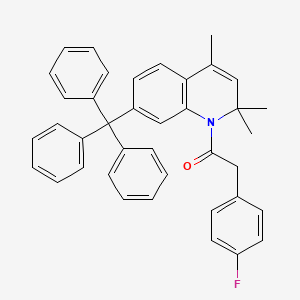
![(4E)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(4-hydroxy-3-methoxybenzylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11651319.png)
![3-benzyl-7-tert-butyl-2-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11651326.png)
![1-benzyl-5-(ethoxycarbonyl)-2-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11651329.png)
